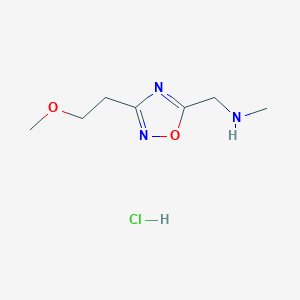

1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

Description

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methoxyethyl group at the 3-position and an N-methylmethanamine moiety at the 5-position. The hydrochloride salt enhances its aqueous solubility, a critical property for pharmaceutical applications.

Properties

IUPAC Name |

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2.ClH/c1-8-5-7-9-6(10-12-7)3-4-11-2;/h8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFNDTFEDJSZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)CCOC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The final step often includes the methylation of the amine group and subsequent conversion to the hydrochloride salt for increased stability and solubility.

Industrial production methods may involve optimizing these reactions for scale, including the use of continuous flow reactors to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The incorporation of the methoxyethyl group in this compound may enhance its solubility and bioavailability, potentially leading to improved antimicrobial efficacy .

Anticancer Properties

Oxadiazole derivatives have been extensively studied for their anticancer activities. The presence of the oxadiazole ring is associated with the inhibition of tumor cell proliferation. Case studies have demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

| Study | Compound | Cancer Type | Effect |

|---|---|---|---|

| 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl) | Breast Cancer | Induces apoptosis | |

| 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl) | Lung Cancer | Inhibits cell proliferation |

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Oxadiazoles have been noted for their neuroprotective effects in preclinical models. Research indicates that such compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for conditions like Alzheimer's disease and multiple sclerosis .

Synthesis and Development

The synthesis of 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride involves multi-step reactions starting from simple precursors. The synthetic route typically includes:

- Formation of the oxadiazole ring through cyclization.

- Introduction of the methoxyethyl side chain.

- Methylation to achieve the final amine structure.

This synthetic pathway is crucial for optimizing yield and purity for further biological testing.

Mechanism of Action

The mechanism of action of 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

2-Methoxyethyl vs. Aromatic/Other Alkyl Substituents

- This difference may alter membrane permeability and metabolic stability.

- Key Data: Molecular formula C₈H₁₆ClN₃O (MW 217.70); CAS 1185075-85-7 .

1-(3-Cyclopentyl-1,2,4-Oxadiazol-5-yl)-N-Methylmethanamine Hydrochloride ():

Electronic Effects of Substituents

- The 2-methoxyethyl group in the target compound provides moderate electron-donating effects via the ether oxygen, contrasting with electron-withdrawing groups (e.g., halogens in ) or electron-donating aryl groups (e.g., 4-methoxyphenyl in ). These variations influence reactivity in nucleophilic substitution or hydrogen-bonding interactions .

Modifications to the Methanamine Side Chain

Physicochemical and Pharmacokinetic Properties

*Estimated using XLogP3 (). †Unconfirmed; inferred from analogs.

Biological Activity

1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities. Its structural formula is represented as follows:

- Molecular Formula : C8H12N4O2·HCl

- Molecular Weight : 220.67 g/mol

Research indicates that oxadiazole derivatives can exhibit various biological activities through multiple mechanisms:

- Monoamine Oxidase Inhibition : Similar compounds have shown significant inhibition of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial in treating neurodegenerative disorders like Parkinson's disease .

- NLRP3 Inhibition : Recent studies have highlighted the role of oxadiazole derivatives in inhibiting the NLRP3 inflammasome pathway. This pathway is critical in mediating inflammatory responses, suggesting potential applications in treating metabolic and cardiovascular diseases .

In Vitro Studies

- Neuroprotective Effects : In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for conditions like Alzheimer's disease.

- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokine release in macrophage cultures, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

- Cardiometabolic Benefits : In vivo studies utilizing rat models have indicated that oxadiazole derivatives can improve glucose metabolism and lipid profiles while reducing systemic inflammation associated with high-fat diets .

- Behavioral Studies : Animal models treated with related oxadiazole compounds exhibited improved behavioral outcomes in tests for anxiety and depression, suggesting potential antidepressant effects .

Case Study 1: Neurodegenerative Disorders

A study investigated the effects of a related oxadiazole compound on MAO-B inhibition. The results showed that the compound provided neuroprotective effects by increasing dopamine levels in animal models, supporting its potential use in treating Parkinson's disease .

Case Study 2: Inflammation and Cardiovascular Health

Research involving a high-fat diet-induced rat model demonstrated that treatment with an oxadiazole derivative significantly reduced markers of inflammation and improved cardiac function post-ischemia. This suggests that the compound may mitigate obesity-related cardiovascular complications .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.